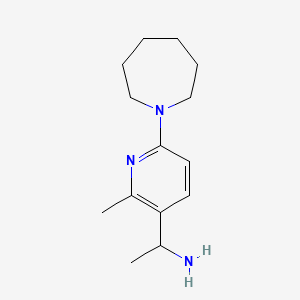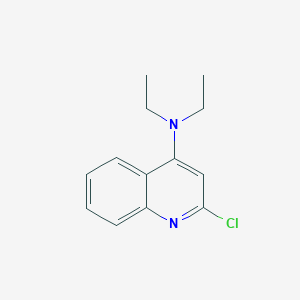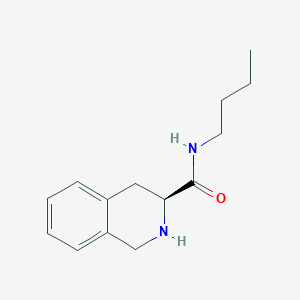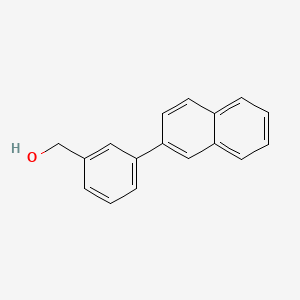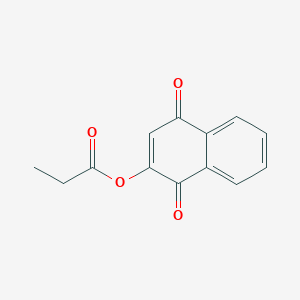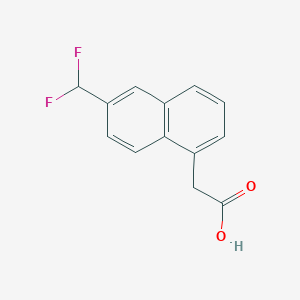
3-(Phenylethynyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(フェニルエチニル)イソキノリンは、イソキノリンファミリーに属する複素環式芳香族化合物です。イソキノリンは、その多様な生物学的活性で知られており、天然物や医薬品によく見られます。
2. 製法
合成経路と反応条件: 3-(フェニルエチニル)イソキノリンの合成は、通常、イソキノリン誘導体とフェニルアセチレンのカップリング反応によって行われます。一般的な方法の1つは、穏やかな条件下でパラジウム触媒と銅共触媒を使用する薗頭カップリング反応です。反応は以下のように進行します。
- イソキノリン誘導体 + フェニルアセチレン → 3-(フェニルエチニル)イソキノリン
- 触媒:酢酸パラジウム(II)、ヨウ化銅(I)
- 溶媒:テトラヒドロフラン (THF)
- 塩基:トリエチルアミン
- 温度:室温~60℃
工業的製造方法: 3-(フェニルエチニル)イソキノリンの工業的製造は、大規模合成用に最適化された同様の合成経路を含む場合があります。これには、反応条件をよりよく制御し、収率を高めることができる連続フロー反応器の使用が含まれます。さらに、溶媒フリー反応やリサイクル可能な触媒の使用など、グリーンケミストリーのアプローチが、プロセスをより持続可能なものにするために検討されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylethynyl)isoquinoline typically involves the coupling of isoquinoline derivatives with phenylacetylene. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under mild conditions. The reaction proceeds as follows:
- Isoquinoline derivative + Phenylacetylene → this compound
- Catalysts: Palladium(II) acetate, Copper(I) iodide
- Solvent: Tetrahydrofuran (THF)
- Base: Triethylamine
- Temperature: Room temperature to 60°C
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more sustainable.
化学反応の分析
反応の種類: 3-(フェニルエチニル)イソキノリンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、キノリンN-オキシドを形成するために酸化することができます。
還元: 還元反応は、三重結合を二重結合または単結合に変換することができ、さまざまな誘導体をもたらします。
置換: 求電子置換反応は、イソキノリン環で起こり、さまざまな官能基を導入できます。
一般的な試薬と条件:
酸化: 過酸化水素またはメタクロロ過安息香酸 (m-CPBA) を酢酸中で使用します。
還元: 炭素上のパラジウム (Pd/C) 触媒で水素ガスを使用します。
置換: N-ブロモスクシンイミド (NBS) などのハロゲン化剤をブロモ化に使用します。
主な生成物:
- キノリンN-オキシド
- 二重結合または単結合を持つ還元誘導体
- ハロゲン化イソキノリン誘導体
科学的研究の応用
3-(フェニルエチニル)イソキノリンは、科学研究で幅広い用途を持っています。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: その独特の光物理的特性により、蛍光プローブとしての可能性が研究されています。
医学: 抗癌、抗菌、抗炎症活性について調査されています。
産業: 有機電子材料の開発や、配位化学におけるリガンドとして利用されています。
作用機序
3-(フェニルエチニル)イソキノリンの作用機序は、その用途によって異なります。医薬品化学では、酵素や受容体などの特定の分子標的に結合して、その活性を調節することがあります。たとえば、癌細胞の増殖に関与する特定のキナーゼを阻害することができます。フェニルエチニル基は、これらの標的への結合親和性と選択性を高め、薬物開発のための有望な候補となります。
類似の化合物:
イソキノリン: 親化合物で、塩基性と溶媒としての用途で知られています。
フェニルエチニルピリジン: ピリジンコアを持つ類似の構造で、さまざまな化学反応に使用されます。
フェニルエチニルベンゼン: 複素環コアがなく、有機合成に使用されます。
独自性: 3-(フェニルエチニル)イソキノリンは、イソキノリンコアとフェニルエチニル基の組み合わせにより際立っており、独自の化学反応性と生物学的活性を付与しています。
類似化合物との比較
Isoquinoline: The parent compound, known for its basicity and use as a solvent.
Phenylethynylpyridine: Similar structure but with a pyridine core, used in different chemical reactions.
Phenylethynylbenzene: Lacks the heterocyclic core, used in organic synthesis.
Uniqueness: 3-(Phenylethynyl)isoquinoline stands out due to its combination of the isoquinoline core and the phenylethynyl group, which imparts unique chemical reactivity and biological activity
特性
CAS番号 |
70437-12-6 |
|---|---|
分子式 |
C17H11N |
分子量 |
229.27 g/mol |
IUPAC名 |
3-(2-phenylethynyl)isoquinoline |
InChI |
InChI=1S/C17H11N/c1-2-6-14(7-3-1)10-11-17-12-15-8-4-5-9-16(15)13-18-17/h1-9,12-13H |
InChIキー |
AVJONFHFFSOKMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


